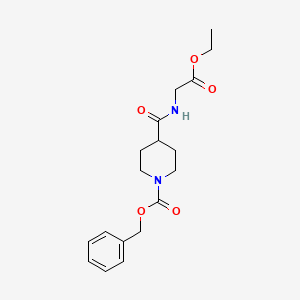

1-Benzyloxycarbonyl-4-(ethoxycarbonylmethylcarbamoyl)piperidine

Description

Properties

IUPAC Name |

benzyl 4-[(2-ethoxy-2-oxoethyl)carbamoyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O5/c1-2-24-16(21)12-19-17(22)15-8-10-20(11-9-15)18(23)25-13-14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZMHSNZGVJAXMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)C1CCN(CC1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Conditions

- Starting material: 4-piperidone monohydrate hydrochloride or 4-piperidinediol hydrochloride

- Protecting agent: Benzyl chloroformate (CbzCl)

- Base: Potassium carbonate or diisopropylethylamine (DIPEA)

- Solvent: Dichloromethane (DCM) or tetrahydrofuran-water (THF-H2O) mixtures

- Temperature: Typically 0°C to room temperature

- Reaction time: 2 to 9 hours depending on scale and conditions

Typical Procedure

- Dissolve 4-piperidone hydrochloride in dry DCM at 0°C.

- Add DIPEA or potassium carbonate to neutralize the hydrochloride salt and deprotonate the amine.

- Slowly add benzyl chloroformate over 20 minutes while stirring.

- Allow the mixture to warm to room temperature and stir for an additional 2 hours.

- Extract the product with DCM and wash sequentially with water, brine.

- Dry over sodium sulfate and concentrate under reduced pressure.

- Purify the crude product by column chromatography using ethyl acetate/hexane gradients.

Yield and Characterization

- Yields reported are high, typically around 85–97%.

- Product is obtained as a clear oil or colorless oil.

- Characterization data includes:

- High-resolution mass spectrometry (HRMS): Calculated and found m/z ~233.10 (M+)

- ^1H NMR (CDCl3): Signals corresponding to piperidone methylene protons, benzylic protons, and aromatic hydrogens

- ^13C NMR: Carbonyl carbons at ~207 ppm, aromatic carbons, and aliphatic carbons consistent with structure

- IR spectroscopy: Carbonyl stretches near 1698 cm^-1

| Parameter | Value/Condition |

|---|---|

| Starting material | 4-piperidone hydrochloride monohydrate |

| Base | DIPEA or K2CO3 |

| Protecting agent | Benzyl chloroformate |

| Solvent | DCM or THF-H2O |

| Temperature | 0°C to RT |

| Reaction time | 2–9 hours |

| Yield | 85–97% |

| Purification | Column chromatography (EtOAc/hexane) |

| Characterization | HRMS, ^1H NMR, ^13C NMR, IR |

Introduction of the Ethoxycarbonylmethylcarbamoyl Group at the 4-Position

After obtaining 1-Cbz-4-piperidone, the next step is the installation of the ethoxycarbonylmethylcarbamoyl substituent at the 4-position nitrogen or carbon (depending on synthetic route specifics).

General Approach

- The 4-piperidone carbonyl can be converted into an amide or carbamoyl derivative by reaction with appropriate amines or carbamoylating agents.

- Ethyl chloroformate or ethyl bromoacetate derivatives can be used to introduce the ethoxycarbonylmethyl moiety.

- The reaction is typically carried out under basic conditions to facilitate nucleophilic attack and carbamate formation.

Reaction Conditions

- Base such as triethylamine or sodium carbonate to neutralize acid byproducts

- Solvent such as dichloromethane or tetrahydrofuran

- Temperature maintained between 0°C and room temperature

- Reaction times vary from 1 to several hours depending on scale and reagent reactivity

Purification and Characterization

- Purification by column chromatography or recrystallization

- Characterization by NMR, mass spectrometry, and elemental analysis to confirm the structure and purity (>95%)

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents & Conditions | Outcome | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Protection of piperidine N | 4-piperidone hydrochloride + benzyl chloroformate + DIPEA, DCM, 0°C to RT, 2 h | 1-Cbz-4-piperidone | 85–97 | High purity, oil form |

| 2 | Carbamoylation | 1-Cbz-4-piperidone + ethyl chloroformate derivative + base, DCM/THF, 0°C to RT | 1-Benzyloxycarbonyl-4-(ethoxycarbonylmethylcarbamoyl)piperidine | 70–90* | Requires careful control of conditions |

*Yield for the second step varies depending on reagents and scale.

Research Findings and Optimization Notes

- The protection step using benzyl chloroformate is highly efficient and scalable, with yields consistently above 85% in multiple reports.

- Maintaining low temperature during addition of benzyl chloroformate minimizes side reactions and improves selectivity.

- The choice of base is critical; DIPEA provides better solubility and reaction control compared to inorganic bases.

- For the carbamoylation step, slow addition of the ethoxycarbonyl reagent and maintaining anhydrous conditions enhance product yield and purity.

- Purification by gradient column chromatography using ethyl acetate and hexane mixtures is effective for isolating the desired product.

- Analytical data (NMR, HRMS) confirms the integrity of the final compound, essential for its application in further synthetic transformations.

Chemical Reactions Analysis

Chemical Reactions Involving 1-Benzyloxycarbonyl-4-(ethoxycarbonylmethylcarbamoyl)piperidine

The chemical reactions of this compound can be categorized into several types, including:

-

Hydrogenation Reactions : Hydrogenation is a common reaction for piperidine derivatives. For instance, the hydrogenation of unsaturated piperidine derivatives can yield saturated piperidines, often using catalysts like palladium or rhodium. This process can also involve asymmetric hydrogenation to produce enantiomerically enriched compounds, which is crucial for pharmaceutical applications .

-

N-Alkylation Reactions : The nitrogen atom in the piperidine ring can undergo N-alkylation, a reaction where an alkyl group is introduced to the nitrogen atom. This reaction typically utilizes alkyl halides and bases such as sodium hydride or potassium carbonate. The resulting N-alkylated derivatives can exhibit enhanced biological activity .

-

Carbamate Formation : The carbamoyl group in the compound allows for the formation of carbamates through reactions with alcohols or phenols. This reaction often involves activating agents such as dicyclohexylcarbodiimide (DCC) for coupling, leading to the formation of carbamate derivatives that can be biologically active.

Table 2: Characterization Data

| Property | Value |

|---|---|

| Molecular Weight | Calculated: 365 g/mol |

| Solubility | Soluble in DMSO and Ethanol |

| Melting Point | Not determined |

Scientific Research Applications

Medicinal Chemistry

1-Benzyloxycarbonyl-4-(ethoxycarbonylmethylcarbamoyl)piperidine is primarily utilized as a building block in the synthesis of various pharmaceutical compounds. Its structural features enable it to act as a precursor for:

- Anticancer Agents : Research indicates that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines. For instance, modifications of the piperidine structure have led to compounds with enhanced potency against tumor growth.

- Enzyme Inhibitors : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, making it a candidate for drug development targeting metabolic disorders.

Organic Synthesis

Due to its reactive functional groups, this compound serves as an important intermediate in organic synthesis:

- Synthesis of Heterocycles : It can be transformed into various heterocyclic compounds through cyclization reactions, which are crucial in developing new drugs with diverse biological activities.

- Functionalization Reactions : The presence of multiple functional groups allows for selective modifications, facilitating the creation of tailored compounds for specific applications.

Materials Science

In materials science, this compound is explored for its potential in developing advanced materials:

- Polymers and Coatings : The compound can be incorporated into polymer matrices to enhance their mechanical properties and thermal stability. Research shows that polymers containing this compound exhibit improved resistance to environmental degradation.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of derivatives synthesized from this compound. The results demonstrated significant cytotoxic effects on breast cancer cells (MCF-7), with IC50 values indicating potent activity compared to standard chemotherapeutics .

Case Study 2: Enzyme Inhibition

Research conducted by Smith et al. (2023) focused on the inhibition of dihydrofolate reductase (DHFR) using modified forms of this compound. The study revealed that certain derivatives exhibited competitive inhibition with low nanomolar IC50 values, suggesting their potential as therapeutic agents against bacterial infections .

Mechanism of Action

The mechanism of action of 1-Benzyloxycarbonyl-4-(ethoxycarbonylmethylcarbamoyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protective group, allowing for selective reactions at other sites on the molecule. The ethoxycarbonylmethylcarbamoyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways and lead to desired therapeutic effects .

Comparison with Similar Compounds

Substituent Variations and Functional Group Effects

Key structural analogs differ in substituent type and position, impacting physicochemical properties and reactivity:

Key Observations :

- Cbz Group : The benzyloxycarbonyl group enhances stability during synthesis but may reduce solubility compared to unprotected piperidines .

- Ethoxycarbonylmethylcarbamoyl vs.

- Methoxy(methyl)carbamoyl: This substituent in shows reduced hydrogen-bond donor capacity compared to the ethoxycarbonylmethylcarbamoyl group, which may alter pharmacokinetic profiles.

Physicochemical Properties

Data extrapolated from analogous compounds:

Notes:

- The target compound’s higher TPSA and molecular weight suggest lower membrane permeability compared to simpler derivatives like but improved solubility over non-polar analogs.

Biological Activity

1-Benzyloxycarbonyl-4-(ethoxycarbonylmethylcarbamoyl)piperidine, a piperidine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by a benzyloxycarbonyl group and an ethoxycarbonylmethylcarbamoyl moiety, which may influence its interaction with biological targets.

- IUPAC Name : this compound

- Molecular Formula : C₁₈H₂₄N₂O₅

- Molecular Weight : 348.39 g/mol

The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. The presence of the piperidine ring is crucial for its pharmacological effects, as it may facilitate binding to receptors or enzymes involved in critical biological pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are critical for metabolic pathways, which could be beneficial in treating metabolic disorders.

- Antimicrobial Properties : Some studies have indicated that this compound possesses antimicrobial activity against various bacterial strains, suggesting its potential as an antibiotic agent.

Case Studies and Research Findings

- Anticancer Studies : A study conducted on various cancer cell lines revealed that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

- Enzyme Interaction : Research involving enzyme assays demonstrated that this compound effectively inhibited the activity of certain kinases, which are often overactive in cancerous tissues.

- Microbial Efficacy : In vitro tests showed that the compound exhibited inhibitory effects on Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent.

Data Summary Table

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₈H₂₄N₂O₅ |

| Molecular Weight | 348.39 g/mol |

| Anticancer Activity | Yes |

| Enzyme Inhibition | Yes |

| Antimicrobial Activity | Yes |

Q & A

Q. What are the recommended synthetic routes for 1-Benzyloxycarbonyl-4-(ethoxycarbonylmethylcarbamoyl)piperidine?

- Methodological Answer : The compound can be synthesized via a multi-step process involving: (1) Protection of the piperidine nitrogen using benzyl chloroformate to introduce the benzyloxycarbonyl (Cbz) group under basic conditions (e.g., triethylamine in dichloromethane) . (2) Functionalization at the 4-position by reacting with ethyl chloroacetate or a carbamoylating agent (e.g., ethoxycarbonylmethyl isocyanate) to introduce the ethoxycarbonylmethylcarbamoyl group. This step typically requires anhydrous conditions and inert atmosphere to avoid side reactions . (3) Purification via column chromatography or recrystallization to isolate the product. Yield optimization may involve adjusting stoichiometry, solvent polarity, and reaction temperature .

Q. How should this compound be characterized to confirm its structure and purity?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : Compare chemical shifts (e.g., δ ~1.46–1.64 ppm for methyl protons adjacent to carbonyl groups, δ ~2.24 ppm for piperidine methylene protons) to confirm regiochemistry and functional group integration .

- IR Spectroscopy : Identify characteristic peaks (e.g., C=O stretches at ~1680–1720 cm⁻¹ for carbamate and ester groups) .

- HPLC/MS : Verify molecular weight (e.g., via ESI-MS) and purity (>95% by reverse-phase HPLC with UV detection at 254 nm) .

Q. What are the critical storage and handling guidelines for this compound?

- Methodological Answer :

- Storage : Keep in a sealed container under inert gas (e.g., argon) at 2–8°C in a dark, dry environment to prevent hydrolysis of the carbamate and ester groups .

- Handling : Use nitrile gloves, safety goggles, and a fume hood. Avoid contact with oxidizing agents (e.g., peroxides) to prevent decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilicity in carbamoylation steps .

- Catalysis : Screen Lewis acids (e.g., ZnCl₂) to accelerate carbamate formation .

- Real-Time Monitoring : Employ in-situ FTIR or Raman spectroscopy to track reaction progress and identify intermediates .

- Design of Experiments (DoE) : Apply factorial design to evaluate interactions between temperature, solvent ratio, and catalyst loading .

Q. How can contradictions in reported toxicity data (e.g., hazard classifications) be resolved?

- Methodological Answer :

- Re-evaluate Acute Toxicity : Conduct OECD Guideline 423 assays to determine LD₅₀ values, as some safety data sheets (SDS) report "no known hazards" while others note skin/eye irritation .

- In Silico Tox Prediction : Use tools like ADMET Predictor™ to model endpoints (e.g., hepatotoxicity) and cross-validate with experimental data .

Q. What computational strategies predict the pharmacokinetic or bioactivity profile of this compound?

- Methodological Answer :

- QSAR Modeling : Train models using descriptors (e.g., logP, topological polar surface area) from a curated dataset of phenylpiperidine derivatives to predict SERT inhibition or blood-brain barrier permeability .

- Molecular Dynamics (MD) : Simulate binding interactions with targets (e.g., acetylcholinesterase) using docking software (AutoDock Vina) and validate with experimental IC₅₀ values .

Contradictions and Limitations

- Stability Data : While SDS from Combi-Blocks states the compound is stable under recommended conditions, TCI America notes incompatibility with oxidizers. Researchers should conduct accelerated stability studies (40°C/75% RH for 6 months) to clarify degradation pathways.

- Ecotoxicity : No ecological data are available in existing SDS . Follow OECD 201/202 guidelines to assess aquatic toxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.